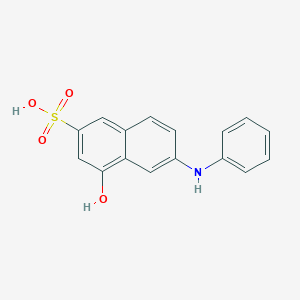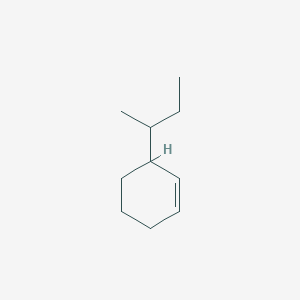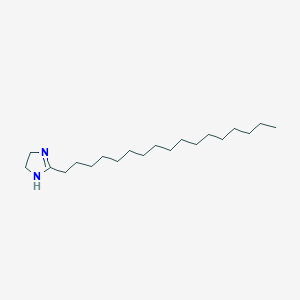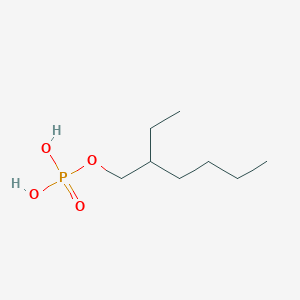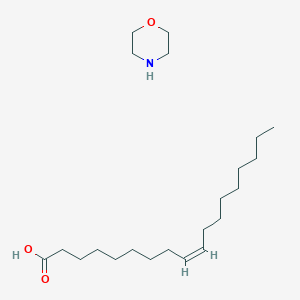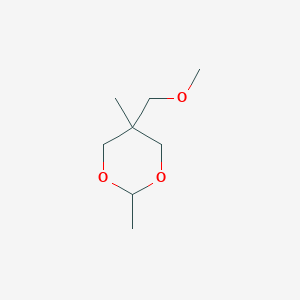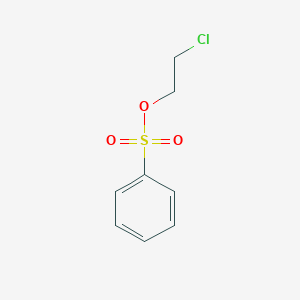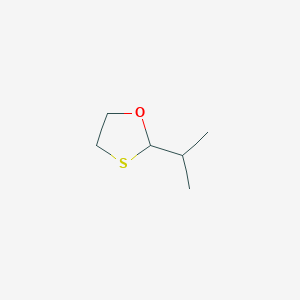
2-Isopropyl-1,3-oxathiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-1,3-oxathiolane (IOT) is a cyclic sulfide compound with the chemical formula C5H10OS. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis reactions. IOT is a versatile compound that finds its application in various fields, including scientific research.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-1,3-oxathiolane is not well understood. However, it is believed to act as a nucleophile and undergoes addition reactions with electrophiles. 2-Isopropyl-1,3-oxathiolane can also undergo ring-opening reactions to form thiol and alcohol functional groups.
Effets Biochimiques Et Physiologiques
2-Isopropyl-1,3-oxathiolane has been shown to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of 2-Isopropyl-1,3-oxathiolane are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Isopropyl-1,3-oxathiolane in lab experiments include its high reactivity and versatility in organic synthesis reactions. However, 2-Isopropyl-1,3-oxathiolane is a toxic and flammable compound that requires careful handling and storage. It can also cause skin and eye irritation upon contact.
Orientations Futures
1. Development of new synthetic methods for 2-Isopropyl-1,3-oxathiolane and its derivatives.
2. Investigation of the mechanism of action of 2-Isopropyl-1,3-oxathiolane.
3. Exploration of the potential applications of 2-Isopropyl-1,3-oxathiolane in drug discovery and development.
4. Study of the toxicological effects of 2-Isopropyl-1,3-oxathiolane on human health and the environment.
5. Development of safer and more efficient methods for handling and storing 2-Isopropyl-1,3-oxathiolane.
Méthodes De Synthèse
2-Isopropyl-1,3-oxathiolane can be synthesized by the reaction of isopropyl mercaptan with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by distillation or recrystallization.
Applications De Recherche Scientifique
2-Isopropyl-1,3-oxathiolane is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used as a starting material for the synthesis of chiral sulfoxides, which find their application in the synthesis of drugs and agrochemicals. 2-Isopropyl-1,3-oxathiolane is also used in the synthesis of optically active compounds, which are important in the pharmaceutical industry.
Propriétés
Numéro CAS |
17643-70-8 |
|---|---|
Nom du produit |
2-Isopropyl-1,3-oxathiolane |
Formule moléculaire |
C6H12OS |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
2-propan-2-yl-1,3-oxathiolane |
InChI |
InChI=1S/C6H12OS/c1-5(2)6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
JTGZVABCBHZNLP-UHFFFAOYSA-N |
SMILES |
CC(C)C1OCCS1 |
SMILES canonique |
CC(C)C1OCCS1 |
Synonymes |
2-Isopropyl-1,3-oxathiolane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



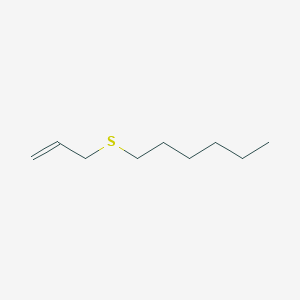
![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)

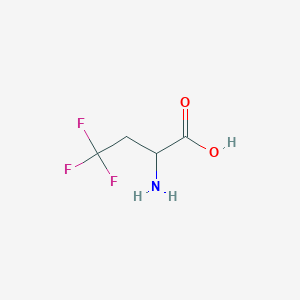
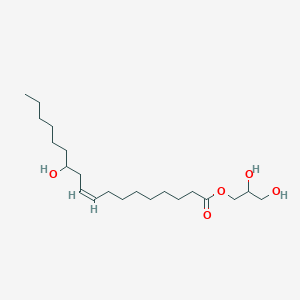
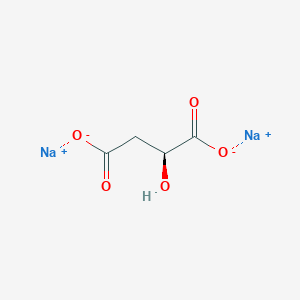
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)
